molecular formula C11H14O2 B1149241 (S)-2-(isochroMan-1-yl)ethanol CAS No. 177742-20-0

(S)-2-(isochroMan-1-yl)ethanol

Cat. No.: B1149241
CAS No.: 177742-20-0
M. Wt: 178.22766
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Isochroman-1-yl)ethanol (CAS No: 177742-21-1) is a chiral isochroman derivative of interest in advanced organic synthesis and pharmaceutical research . With the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, this compound serves as a valuable enantiopure building block for the construction of more complex molecular architectures . Isochroman scaffolds are prominent in medicinal chemistry, and the reactive ethanol moiety in this (S)-configured molecule allows for further functionalization, making it a versatile intermediate for exploring structure-activity relationships . Research into related isochroman compounds highlights their utility in cross-coupling reactions through C-H bond activation methodologies, facilitating the formation of new carbon-carbon bonds which is a fundamental process in synthetic chemistry . This product is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

177742-20-0

Molecular Formula

C11H14O2

Molecular Weight

178.22766

Synonyms

(S)-2-(isochroMan-1-yl)ethanol

Origin of Product

United States

Advanced Structural and Stereochemical Characterization of S 2 Isochroman 1 Yl Ethanol

Spectroscopic Analysis for Detailed Structural Elucidation and Conformational Studies

Spectroscopic analysis provides the foundational data for confirming the identity, purity, and three-dimensional structure of (S)-2-(isochroman-1-yl)ethanol.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for assembling the complete molecular framework.

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and mapping the covalent framework of the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For (S)-2-(isochroman-1-yl)ethanol, COSY would reveal correlations within the ethanol (B145695) side-chain (between the CH and CH₂ protons) and within the isochroman (B46142) ring system, such as the coupling between the benzylic protons at C1 and the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org It allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. rsc.org This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be observed from the proton at C1 to carbons in the aromatic ring and to the carbons of the ethanol side chain, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. columbia.edu This is particularly powerful for determining stereochemistry. In (S)-2-(isochroman-1-yl)ethanol, a key NOE correlation would be expected between the proton at the stereocenter (C1) and the protons of the attached ethanol side chain, helping to establish their relative orientation and the preferred conformation of the molecule. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for (S)-2-(isochroman-1-yl)ethanol.
Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)Key HMBC Correlations (H to C)
1~75.0~4.8 (dd, J ≈ 8.5, 3.5)C3, C4a, C8a, C1', C2'
3~63.0~4.1 (ddd), ~3.7 (ddd)C1, C4, C4a
4~28.5~2.8 (ddd), ~2.6 (ddd)C3, C4a, C5, C8a
4a~129.5--
5~126.0~7.1-7.2 (m)C4, C7, C8a
6~128.5~7.1-7.2 (m)C4a, C8
7~126.5~7.1-7.2 (m)C5, C8a
8~129.0~7.1-7.2 (m)C4a, C6, C8a
8a~135.0--
1' (CH₂)~38.0~2.1 (m)C1, C2'
2' (CH₂)~61.0~3.8 (t, J ≈ 6.5)C1, C1'

The enantiomeric purity (or enantiomeric excess, ee) of a chiral sample cannot be determined by standard NMR alone, as enantiomers are indistinguishable in a non-chiral environment. The use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) overcomes this limitation. researchgate.net These reagents are chiral molecules that interact with the enantiomers of the analyte to form transient diastereomeric complexes. rsc.orgresearchgate.net

Since diastereomers have different physical properties, their NMR signals are non-equivalent. For (S)-2-(isochroman-1-yl)ethanol, adding a chiral solvating agent, such as (R)-mandelic acid or Pirkle's alcohol, to the NMR sample would result in the splitting of proton signals that are close to the chiral center (e.g., H1). rsc.org Two distinct signals would appear, one for the (S)-analyte-(R)-CSA complex and another for the (R)-analyte-(R)-CSA complex. The relative integration of these two signals provides a direct and accurate measure of the enantiomeric excess. tcichemicals.com

Table 2: Illustrative ¹H NMR Signal Splitting for a Racemic Mixture of 2-(isochroman-1-yl)ethanol upon Addition of a Chiral Solvating Agent (CSA).
ProtonChemical Shift (δ ppm) without CSAChemical Shift (δ ppm) with (R)-CSAChemical Shift Difference (Δδ in ppm)
H1 of (S)-enantiomer~4.80~4.85~0.04
H1 of (R)-enantiomer~4.81

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are the definitive methods for determining the absolute configuration of an enantiomerically pure sample. yale.edu

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. hebmu.edu.cn This differential absorption, known as the Cotton effect, is only observed for chiral molecules within their chromophore absorption bands. For (S)-2-(isochroman-1-yl)ethanol, the key chromophore is the benzene (B151609) ring.

The absolute configuration of isochroman derivatives can often be determined by applying the helicity rule, which correlates the sign of the Cotton effect of the ¹Lₑ band of the benzene chromophore (around 260-280 nm) with the helicity of the non-aromatic ring. hebmu.edu.cn For a 1-substituted isochroman, the (S)-configuration typically forces the heterocyclic ring into a specific conformation (M-helicity), which gives rise to a Cotton effect of a predictable sign (e.g., negative). hebmu.edu.cn Comparison of the experimentally measured CD spectrum with established rules or with theoretically calculated spectra allows for the unambiguous assignment of the (S) absolute configuration. nih.govresearchgate.net

Table 3: Representative Electronic Circular Dichroism (ECD) Data for (S)-2-(isochroman-1-yl)ethanol.
TransitionWavelength (λmax, nm)Sign of Cotton EffectMolar Ellipticity [θ] or Δε
¹Lₐ Band~220Positive(Representative positive value)
¹Lₑ Band~270Negative(Representative negative value)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgontosight.ai ORD and CD are intimately related phenomena, collectively known as the Cotton effect. An absorption band in a CD spectrum corresponds to a peak-and-trough feature in the ORD curve. kud.ac.in

The shape and sign of the ORD curve provide complementary information to the CD spectrum for assigning absolute configuration. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite pattern. kud.ac.in By analyzing the ORD curve of (S)-2-(isochroman-1-yl)ethanol, particularly the Cotton effect associated with the benzene chromophore, one can confirm the absolute stereochemistry assigned by CD spectroscopy. researchgate.netontosight.ai

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of molecules. nih.govsemanticscholar.org These techniques are complementary, as some molecular vibrations that are strong in FT-IR may be weak or silent in Raman spectra, and vice versa. spectroscopyonline.com

A comparative analysis of the experimental spectra with theoretical calculations, often performed using density functional theory (DFT), can aid in the definitive assignment of vibrational modes and the identification of the most stable conformers of the molecule. nih.govmdpi.com

Table 1: Expected Vibrational Frequencies for (S)-2-(isochroman-1-yl)ethanol

Functional Group/VibrationTechniqueExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)FT-IR3200-3600
Aromatic C-H StretchFT-IR/Raman>3000
Aliphatic C-H StretchFT-IR/Raman<3000
C-O Stretch (Alcohol/Ether)FT-IR1000-1300
Aromatic C=C StretchRaman1400-1600
C-C-O Symmetric StretchRaman~880

X-ray Crystallography for Solid-State Stereochemical and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, thereby revealing the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state.

For (S)-2-(isochroman-1-yl)ethanol, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The resulting data would confirm the (S) configuration at the C1 position of the isochroman ring. Furthermore, it would reveal the conformation of the dihydropyran ring within the isochroman system, which typically adopts a half-chair or sofa conformation. The analysis would also precisely define the rotational conformation around the C1-C2' and C2'-O bonds of the ethanol side chain.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, play a crucial role in the packing of molecules within the crystal lattice. nih.govnih.gov X-ray crystallography can identify these interactions, providing insights into the supramolecular assembly of (S)-2-(isochroman-1-yl)ethanol in the solid state. nih.govnih.gov While no specific crystal structure for (S)-2-(isochroman-1-yl)ethanol is publicly available in the search results, the general methodology of X-ray crystallography has been widely applied to similar heterocyclic compounds. mdpi.com

Table 2: Illustrative Crystallographic Data for a Hypothetical (S)-2-(isochroman-1-yl)ethanol Crystal

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Volume (ų)1044.4
Z4

Note: This table is for illustrative purposes only and does not represent actual experimental data for (S)-2-(isochroman-1-yl)ethanol.

Advanced Chromatographic Methods for Enantiomeric Purity and Isomeric Separation

The determination of enantiomeric purity is critical for chiral compounds. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for separating and quantifying enantiomers. labmanager.comnih.gov

For the analysis of (S)-2-(isochroman-1-yl)ethanol, chiral HPLC is the method of choice. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.czmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. sciensage.info The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol, is optimized to achieve the best resolution between the enantiomers. asianpubs.org The addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can further improve peak shape and separation. asianpubs.org

Gas chromatography can also be employed for chiral separations, often after derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. jfda-online.com Alternatively, a chiral GC column can be used to directly separate the enantiomers. jfda-online.com

These chromatographic methods are not only used for determining the enantiomeric excess (e.e.) of a sample but are also crucial for the preparative separation of enantiomers, allowing for the isolation of the pure (S)-enantiomer for further studies. sciensage.info The limit of detection and quantification for the minor enantiomer are important validation parameters for these methods. researchgate.net

Table 3: Typical Chiral HPLC Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H (amylose-based)
Mobile Phase n-Hexane:Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Note: These parameters are illustrative and may require optimization for (S)-2-(isochroman-1-yl)ethanol.

Computational Chemistry and Theoretical Studies on S 2 Isochroman 1 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the potential energy surface, researchers can identify low-energy conformations and transition states for chemical reactions. For a molecule like (S)-2-(isochroman-1-yl)ethanol, DFT calculations would reveal the preferred spatial orientation of the ethanol (B145695) substituent relative to the isochroman (B46142) ring system, providing insights into its structural stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). An FMO analysis of (S)-2-(isochroman-1-yl)ethanol would map out the regions of highest and lowest electron density, offering predictions about its reactivity in various chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethanol sidechain and the puckering of the isochroman ring mean that (S)-2-(isochroman-1-yl)ethanol can exist in multiple conformations.

Conformational analysis systematically explores the different spatial arrangements of a molecule and their corresponding energies. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, showing how it moves and changes shape. For (S)-2-(isochroman-1-yl)ethanol, these methods could identify the most populated conformations in different environments and reveal the energetic barriers between them, which is crucial for understanding its biological activity and reaction pathways.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, CD, VCD)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the assignment of complex experimental spectra. For chiral molecules like (S)-2-(isochroman-1-yl)ethanol, the prediction of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectra is particularly valuable for determining its absolute configuration.

Stereochemical Prediction and Rationalization of Asymmetric Induction

Understanding the stereochemical outcome of reactions that produce chiral molecules is a major focus of organic chemistry.

Computational modeling can be used to predict which stereoisomer will be preferentially formed in a chemical reaction. By calculating the energies of the different transition states leading to the various possible products, researchers can rationalize the observed asymmetric induction and design more selective synthetic routes. For the synthesis of (S)-2-(isochroman-1-yl)ethanol, such studies would be instrumental in optimizing reaction conditions to achieve high enantiomeric purity.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and behavior of a molecule.

Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Studying (S)-2-(isochroman-1-yl)ethanol in different solvents would provide a more realistic picture of its conformational preferences and reactivity in solution, which is essential for predicting its behavior in real-world applications.

Chemical Transformations and Derivatization of S 2 Isochroman 1 Yl Ethanol

Synthesis of Novel Isochroman (B46142) Analogs and Structurally Modified Derivatives

The isochroman framework of (S)-2-(isochroman-1-yl)ethanol serves as a versatile scaffold for the synthesis of novel analogs. One common approach involves the oxa-Pictet-Spengler reaction, which allows for the construction of the isochroman ring system. By varying the aldehyde and alcohol starting materials, a range of substituted isochroman derivatives can be accessed. For instance, the reaction of different phenylethanol derivatives with various epoxides in the presence of an acid catalyst like triflic acid in hexafluoroisopropanol (HFIP) can yield a library of isochroman analogs. nih.gov This methodology has been shown to be compatible with a variety of substituents, including those with electron-donating groups on the phenylethanol ring, leading to good yields of the corresponding isochromans. nih.gov

Furthermore, derivatization can be achieved by modifying the aromatic ring of the isochroman nucleus. For example, biaryl-type bis-1-arylisochromans have been synthesized through diastereoselective Suzuki–Miyaura biaryl coupling reactions followed by oxa-Pictet–Spengler cyclizations. mdpi.com This strategy allows for the creation of complex molecules with both central and axial chirality. mdpi.com The reactivity of different aryl moieties can be tuned, enabling the sequential and selective introduction of various aryl groups. mdpi.com

The synthesis of isochroman-1-one (B1199216) analogs is another avenue for creating structurally modified derivatives. These compounds, which exhibit a range of biological activities, can be synthesized from appropriate starting materials through cyclization reactions. researchgate.net The versatility of these synthetic routes provides access to a wide array of novel isochroman analogs with diverse structural features.

Table 1: Examples of Synthesized Isochroman Analogs

Starting MaterialsReaction TypeProduct Type
Phenylethanol derivatives and epoxidesOxa-Pictet-SpenglerSubstituted Isochromans
1-Arylpropan-2-ol derivativesSuzuki–Miyaura coupling and Oxa-Pictet-Spengler cyclizationAxially Chiral bis-Isochromans
EtodolacMulti-step synthesisIsochromen-1-one analogs

Functional Group Interconversions on the Ethanol (B145695) Moiety and Isochroman Ring

The hydroxyl group of the ethanol side chain in (S)-2-(isochroman-1-yl)ethanol is a prime site for functional group interconversions. This allows for the introduction of a wide range of functionalities, thereby expanding the chemical space of its derivatives.

A fundamental transformation is the conversion of the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. ub.eduvanderbilt.edu This activation facilitates subsequent nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide. fiveable.me These halides can then be displaced by various nucleophiles to introduce new functional groups.

The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. fiveable.mescribd.com Mild oxidants like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid will lead to the carboxylic acid. fiveable.me These carbonyl compounds serve as versatile intermediates for further transformations, including Wittig reactions or esterifications.

On the isochroman ring itself, electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzene (B151609) ring, provided the existing groups are compatible with the reaction conditions.

Table 2: Key Functional Group Interconversions of the Ethanol Moiety

TransformationReagentsProduct Functional Group
Alcohol to Alkyl HalideSOCl₂, PBr₃Alkyl Chloride, Alkyl Bromide
Alcohol to Sulfonate EsterTsCl, MsClTosylate, Mesylate
Alcohol Oxidation (mild)PCCAldehyde
Alcohol Oxidation (strong)KMnO₄, H₂CrO₄Carboxylic Acid
Alcohol to EtherWilliamson Ether SynthesisEther
Alcohol to EsterAcyl chloride, Carboxylic acid (Fischer esterification)Ester

Stereospecific Transformations and Chiral Pool Applications

The inherent chirality of (S)-2-(isochroman-1-yl)ethanol makes it a valuable building block in asymmetric synthesis, often utilized as a chiral pool starting material. researchgate.net Stereospecific transformations that preserve or invert the stereochemistry at the C1 position are of significant interest for the synthesis of enantiomerically pure target molecules.

One key application is the use of its defined stereochemistry to control the formation of new stereocenters in subsequent reactions. For example, the hydroxyl group can direct metal-catalyzed reactions to a specific face of the molecule, leading to high diastereoselectivity.

Furthermore, the chiral alcohol can be used in enzymatic kinetic resolutions. mdpi.com Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers. This is a powerful tool for obtaining highly enantioenriched compounds.

The stereocenter of (S)-2-(isochroman-1-yl)ethanol can also be inverted through a Mitsunobu reaction. fiveable.me This reaction, involving an alcohol, a nucleophile, triphenylphosphine, and an azodicarboxylate, proceeds with inversion of configuration at the chiral center.

The application of (S)-2-(isochroman-1-yl)ethanol and its derivatives in the synthesis of complex natural products and pharmaceuticals highlights its importance as a chiral building block. Its rigid isochroman scaffold and modifiable side chain provide a predictable platform for the construction of intricate three-dimensional structures.

Exploration of Novel Reactivity Patterns for Isochroman Scaffolds

Research into the reactivity of isochroman scaffolds, including that of (S)-2-(isochroman-1-yl)ethanol, continues to uncover novel transformation pathways. The high reactivity of intermediates formed under certain conditions, such as in hexafluoroisopropanol (HFIP), can lead to unexpected and synthetically useful rearrangements. nih.gov For example, reactions involving stilbene (B7821643) oxides can proceed through a 1,2-aryl shift, leading to isochroman products with a different substitution pattern than anticipated from a standard oxa-Pictet–Spengler reaction. nih.gov

The development of new catalytic systems also opens up possibilities for novel transformations. For instance, transition metal-catalyzed cross-coupling reactions can be employed to functionalize the isochroman ring in ways that are not achievable through classical methods.

Furthermore, the isochroman ring can potentially undergo ring-opening reactions under specific conditions, providing access to a different class of acyclic or macrocyclic compounds. The exploration of such reactivity patterns is crucial for expanding the synthetic utility of isochroman-based molecules and for the discovery of new chemical entities with unique properties.

Synthetic Applications and Utility of S 2 Isochroman 1 Yl Ethanol As a Chiral Building Block

Strategic Intermediate in Complex Molecule Synthesis

The paramount importance of chiral building blocks in drug discovery and natural product synthesis stems from the fact that biological targets are inherently chiral, requiring a strict match for effective interaction. enamine.net (S)-2-(isochroman-1-yl)ethanol serves as a foundational component, providing the core isochroman (B46142) structure with a fixed stereocenter at the C1 position. Chemists can leverage this existing chirality to build more elaborate molecules, avoiding the need for challenging asymmetric synthesis or chiral resolution steps later in the synthetic sequence. nih.gov

For instance, synthetic strategies targeting axially chiral bis-isochromans, inspired by natural products such as asperbiphenyl and penicisteckins A–D, rely on the coupling of chiral isochroman units. nih.gov Similarly, the construction of complex tetracyclic isochroman frameworks, which mimic the biosynthetic pathways of natural products, highlights the modularity of the isochroman scaffold in building intricate molecular architectures. nih.gov

Table 1: Examples of Complex Molecules Containing the Isochroman Scaffold
Compound ClassRepresentative Natural ProductSignificanceReference
Axially Chiral Bis-isochromansAsperbiphenyl, PenicisteckinsPossess both central and axial chirality; exhibit antiviral and other biological activities. nih.gov
Tetracyclic Isochroman PolyketidesChaetophenol D, Indigotide CExhibit anti-adenovirus and antibacterial activities; synthesis is a significant challenge. nih.gov
Isochroman-fused CoumarinsSynthetic AnalogsInvestigated as potent antifungal agents against agricultural pathogens like Rhizoctonia solani. researchgate.net
Substituted IsochromansVarious Synthetic DerivativesThe isochroman core is a key feature in compounds with CNS, antioxidant, antimicrobial, and antitumor properties. nih.gov

Development of New Synthetic Methodologies Utilizing Chiral Isochroman Scaffolds

The utility of chiral building blocks like (S)-2-(isochroman-1-yl)ethanol extends beyond their direct incorporation into target molecules; they are also instrumental in the development of new synthetic methods. researchgate.net The rigid, chiral isochroman scaffold serves as an excellent platform for testing and refining novel asymmetric transformations.

Several innovative strategies for synthesizing isochroman derivatives have emerged, showcasing the versatility of this structural motif:

Biomimetic Asymmetric Reactions: A notable advancement is the development of a biomimetic hetero-Diels–Alder reaction to construct complex tetracyclic isochromans. This method utilizes a dual Au(I)/chiral Sc(III) bimetallic catalyst system to react in-situ generated isochromene and ortho-quinonemethide, achieving high yields and excellent stereocontrol (up to 95% ee). nih.gov

Combined Catalysis for Quaternary Centers: A novel strategy combining oxidative aminocatalysis and gold catalysis has been developed to prepare chiral α-quaternary isochromanes, a motif prevalent in natural products. researchgate.net This method creates a quaternary stereocenter first, which is then retained during a subsequent gold(I)-catalyzed intramolecular hydroarylation to form the isochroman ring. researchgate.net

Stereodivergent Synthesis: Through the careful selection of different chiral ligands, palladium-catalyzed stereodivergent syntheses have been developed. nih.gov This approach allows access to multiple diastereoisomers of complex heterocyclic products from the same set of starting materials, offering a sophisticated level of stereochemical control that can be rationalized using chiral scaffolds. nih.gov

Oxa-Pictet–Spengler Variations: The oxa-Pictet–Spengler reaction is a cornerstone of isochroman synthesis. researchgate.net Modern variations of this reaction, for instance, using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), have expanded the scope and functional group tolerance, allowing for the synthesis of densely functionalized isochromans. nih.gov

Table 2: Overview of Modern Synthetic Methodologies for Chiral Isochromans
MethodologyKey FeaturesCatalyst/Reagent SystemReference
Asymmetric Hetero-Diels–AlderBiomimetic approach to tetracyclic isochromans.Au(I)/chiral Sc(III) bimetallic system nih.gov
Oxidative Aminocatalysis/Gold CatalysisCreates α-quaternary stereocenters.DDQ/Chiral Amine followed by Gold(I) researchgate.net
Stereodivergent [4+2] CycloadditionLigand-dependent control of diastereoselectivity.Palladium / Various Chiral P,P-Bidentate Ligands nih.gov
Modified Oxa-Pictet–SpenglerUses epoxides as aldehyde surrogates for increased scope.Hexafluoroisopropanol (HFIP) / TfOH nih.gov
Diastereoselective Halo-cycloacetalizationMild, catalyst-free conditions.N-haloamides researchgate.net

Application in Asymmetric Ligand Design and Chiral Catalyst Precursors

The design of chiral ligands is a central theme in asymmetric catalysis, where the ligand structure dictates the stereochemical outcome of a reaction by creating a chiral environment around a metal center. nih.govhilarispublisher.com Chiral alcohols are valuable precursors for a wide range of ligands. nih.gov (S)-2-(isochroman-1-yl)ethanol is an attractive candidate for this application due to several key features:

Defined Stereochemistry: It possesses a stable, non-racemizing stereocenter.

Structural Rigidity: The bicyclic isochroman framework provides a rigid scaffold, which is often desirable for effective stereochemical communication. This rigidity helps to create a well-defined chiral pocket and minimize conformational ambiguity.

Functional Handle: The primary hydroxyl group serves as a versatile anchor point for synthetic modification, allowing for the introduction of various coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) necessary for binding to a metal catalyst. nih.gov

The synthesis of a chiral ligand from (S)-2-(isochroman-1-yl)ethanol would typically involve converting the alcohol into a group that can coordinate to a transition metal. For example, it could be transformed into an amino alcohol, which is a key component of many successful ligands, or used to synthesize phosphine-containing ligands. researchgate.net The resulting isochroman-based ligand would position the bulky, chiral isochroman scaffold in proximity to the metal's active site, thereby influencing the facial selectivity of reactions such as asymmetric hydrogenation, alkylation, or cycloaddition. hilarispublisher.comresearchgate.net While specific ligands derived directly from this molecule are not widely documented in current literature, its structural characteristics align perfectly with the established principles of modern chiral ligand design. nih.gov

Utility as a Chiral Probe for Mechanistic Organic Chemistry Studies

Understanding reaction mechanisms is fundamental to the development of new and improved chemical transformations. Chiral molecules with defined stereochemistry are invaluable tools for elucidating the intricate details of reaction pathways, particularly the transition states that govern stereoselectivity.

(S)-2-(isochroman-1-yl)ethanol can serve as an ideal chiral probe or substrate in mechanistic studies. When this molecule is subjected to a new reaction condition, the stereochemical outcome of the product provides a wealth of information. For example:

Retention vs. Inversion: Determining whether the stereocenter at C1 is retained, inverted, or racemized can help differentiate between mechanistic pathways (e.g., Sₙ1 vs. Sₙ2-type processes).

Diastereoselectivity: In reactions that create a new stereocenter, the diastereomeric ratio of the products provides insight into the facial bias of the reaction and the three-dimensional geometry of the transition state. The rigid isochroman scaffold helps to simplify the analysis by limiting conformational flexibility.

Chiral Recognition: The tendency of isochroman derivatives to crystallize in chiral space groups is related to the arrangement of substituents on the scaffold. nih.gov This highlights how the inherent chirality of the molecule can direct intermolecular interactions, a principle that is also fundamental to chiral recognition in catalysis and separation science. researchgate.net

By systematically studying the reactions of a well-defined chiral molecule like (S)-2-(isochroman-1-yl)ethanol, chemists can gain a deeper understanding of asymmetric induction and refine catalysts and reaction conditions for optimal selectivity.

Potential in Materials Science Applications (e.g., chiral polymers, optoelectronic materials)

The field of materials science is increasingly looking to chiral organic molecules to create advanced functional materials. mdpi.comresearchgate.net Chiral polymers, in particular, are of significant interest for applications ranging from enantioselective separations to chiroptical devices. rsc.orgnih.gov These polymers are typically synthesized from chiral monomers, where the chirality of the building block is transferred to the macromolecular structure, often resulting in a helical conformation. researchgate.net

(S)-2-(isochroman-1-yl)ethanol is a promising candidate as a chiral monomer for the synthesis of novel functional polymers.

Chiral Polymers: The primary alcohol group allows it to be readily converted into a monomer suitable for polymerization. For example, it could be esterified with acrylic acid to form a chiral acrylate (B77674) monomer for radical polymerization, or used directly in condensation polymerizations to form chiral polyesters or polyethers. The resulting polymers would feature the bulky, rigid isochroman unit as a chiral pendant group, making them suitable for investigation as:

Chiral Stationary Phases (CSPs): For the chromatographic separation of enantiomers (chiral HPLC or GC). mdpi.com

Enantioselective Membranes: For large-scale separation of racemic mixtures. mdpi.com

Optoelectronic Materials: There is a burgeoning interest in using chiral organic semiconductors for next-generation optoelectronic devices, such as sensors that can detect circularly polarized light (CPL). researchgate.netfrontiersin.org The chirality in the material can lead to unique interactions with polarized light. youtube.com Polymers derived from (S)-2-(isochroman-1-yl)ethanol could be explored for their chiroptical properties, potentially serving as the active material in such advanced devices. researchgate.net

The synthesis of polymers from readily available, enantiopure building blocks like (S)-2-(isochroman-1-yl)ethanol provides a direct pathway to new chiral materials with tailored properties for high-value applications. mdpi.com

Future Directions and Emerging Research Avenues for S 2 Isochroman 1 Yl Ethanol Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the reduction of waste, use of renewable resources, and improvement of energy efficiency. arkat-usa.org For the synthesis of (S)-2-(isochroman-1-yl)ethanol and its analogs, future efforts will likely concentrate on creating more sustainable and atom-economical routes.

Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. omnicalculator.comscience-revision.co.ukyoutube.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they minimize the formation of byproducts. youtube.comscranton.edursc.org

Table 1: Comparison of Reaction Types and Atom Economy

Reaction Type General Equation Typical Atom Economy Notes
Addition A + B → C 100% science-revision.co.uk All reactant atoms are incorporated into the single product. youtube.com
Substitution A-B + C → A-C + B < 100% scranton.edu Produces at least one byproduct.
Elimination A-B → A + B < 100% Breaks one molecule into two or more products.

Sustainable Strategies: Future synthetic strategies for (S)-2-(isochroman-1-yl)ethanol are expected to incorporate several green chemistry principles:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources, such as bio-based ethanol (B145695), can significantly reduce the environmental footprint of the synthesis. kit.edursc.org Research into converting biomass-derived platform chemicals into the necessary precursors for isochroman (B46142) synthesis is a promising avenue. kit.edursc.org

Greener Solvents: Shifting away from traditional volatile organic compounds towards more environmentally benign solvents like water, supercritical fluids, or bio-derived solvents (e.g., ethanol, cyclopentyl methyl ether) is a key objective. arkat-usa.org Water-mediated reactions, where water can act as both a solvent and a catalyst through hydrogen bonding, offer an affordable and eco-friendly alternative. arkat-usa.org

Catalysis: The development and application of highly efficient and selective catalysts, including biocatalysts (enzymes) and earth-abundant metal catalysts, will be crucial. Catalytic reactions often proceed under milder conditions and can reduce the need for stoichiometric reagents, thereby improving atom economy and reducing waste. arkat-usa.org

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous flow chemistry and automated synthesis platforms offers transformative potential for the production of (S)-2-(isochroman-1-yl)ethanol and its derivatives. These technologies can lead to safer, more efficient, and scalable manufacturing processes compared to traditional batch methods. seqens.comthieme-connect.de

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. wiley-vch.denih.gov This approach provides significant advantages:

Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios allow for superior control over reaction parameters, such as temperature and pressure. seqens.comthieme-connect.de This minimizes the risks associated with highly exothermic reactions or the handling of unstable intermediates. seqens.comthieme-connect.de

Improved Efficiency and Scalability: Flow processes can often be run at higher temperatures and pressures than batch reactions, leading to significantly faster reaction times—sometimes reducing hours to minutes. seqens.comwiley-vch.de Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactors, which is more straightforward than scaling up batch reactors. wiley-vch.denih.gov

Reduced Environmental Footprint: Flow chemistry can lead to a substantial reduction in solvent consumption and energy usage, contributing to a greener process. seqens.com

The synthesis of isochroman precursors, which may involve hazardous reagents or intermediates, could be rendered significantly safer and more efficient by transitioning to a continuous flow process. nih.gov

Automated Synthesis: Automated synthesis platforms can execute multi-step reaction sequences, including reaction, workup, and purification, with minimal human intervention. nih.govchemrxiv.orgsciforum.netchemrxiv.org

High-Throughput Experimentation: Automation is ideal for rapidly screening and optimizing reaction conditions (e.g., catalysts, solvents, temperatures) to identify the most efficient synthetic routes.

Library Synthesis: These systems are particularly powerful for creating large libraries of (S)-2-(isochroman-1-yl)ethanol derivatives for biological screening. synplechem.com By systematically varying different parts of the molecule, researchers can efficiently explore structure-activity relationships. sciforum.net

Reproducibility: Automated processes ensure high reproducibility, which is critical for both research and manufacturing. nih.gov

Recent advances have led to next-generation synthesizers capable of performing iterative bond-forming reactions at a significantly faster pace, further accelerating the discovery and development of new molecules. chemrxiv.orgchemrxiv.org

Advanced Computational-Experimental Synergies for Design and Prediction

The synergy between computational chemistry and experimental synthesis is becoming an indispensable tool in modern chemical research. For (S)-2-(isochroman-1-yl)ethanol, computational modeling can provide deep mechanistic insights and predictive power, guiding experimental efforts and accelerating the discovery process.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms, determining the structures of transition states, and predicting reaction outcomes and selectivity. researchgate.net For example, DFT could be employed to model the key cyclization step (e.g., an oxa-Pictet-Spengler reaction) in the synthesis of the isochroman core, helping to understand the factors that control the stereoselectivity and yield. nih.gov

Molecular Docking and Dynamics: In the context of drug discovery, these techniques can be used to predict how derivatives of (S)-2-(isochroman-1-yl)ethanol might bind to a specific biological target, such as a protein or enzyme. This allows for the rational design of new, more potent analogs before they are synthesized in the lab.

Synergistic Workflow: A combined computational-experimental approach would involve a cyclical workflow:

Computational Prediction: Use DFT and other modeling techniques to predict reaction pathways or the biological activity of virtual compounds.

Experimental Validation: Synthesize the most promising candidates identified through computation and perform experimental testing.

Feedback and Refinement: Use the experimental results to refine and improve the computational models, leading to more accurate predictions in the next cycle.

This integrated approach can significantly reduce the time and resources required for research and development by focusing experimental work on the most promising avenues. For instance, understanding the electronic properties and reaction energetics through DFT can help in the selection of optimal catalysts and reaction conditions for synthesizing (S)-2-(isochroman-1-yl)ethanol with high efficiency and selectivity. researchgate.net

Exploration of New Chemical Space through Diverse Derivatization Strategies

(S)-2-(isochroman-1-yl)ethanol is a versatile scaffold for the creation of new molecular entities. Its structure features multiple points for modification, including the primary alcohol and the aromatic ring, allowing for the exploration of new chemical space and the generation of compound libraries for various applications.

Derivatization Strategies: Chemical derivatization involves modifying a molecule to alter its physicochemical properties, such as solubility, or to enhance its biological activity. nih.govresearchgate.net For (S)-2-(isochroman-1-yl)ethanol, several derivatization strategies can be envisioned:

Modification of the Hydroxyl Group: The primary alcohol is a key functional handle that can be readily transformed into a wide range of other functional groups.

Esterification and Etherification: Converting the alcohol to esters or ethers can modulate the molecule's lipophilicity and pharmacokinetic properties.

Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid opens up further synthetic possibilities, such as reductive amination or amide bond formation.

Acylation: Acylation is another common strategy for derivatizing alcohol groups, which can be useful for both synthesis and analytical purposes. researchgate.net

Modification of the Isochroman Ring:

Aromatic Substitution: The benzene (B151609) ring of the isochroman core can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of various substituents. These substituents can influence the molecule's electronic properties and its interactions with biological targets.

Synthesis of Analogs: Novel analogs can be created by replacing the isochroman ring system with other heterocyclic or carbocyclic structures, which could lead to compounds with entirely new biological profiles. mdpi.com

Table 2: Potential Derivatization Sites of (S)-2-(isochroman-1-yl)ethanol

Derivatization Site Type of Reaction Potential New Functional Group
Primary Alcohol (-CH₂OH) Esterification Ester (-O-C=O)-R)
Etherification Ether (-O-R)
Oxidation Aldehyde (-CHO), Carboxylic Acid (-COOH)
Acylation Acyl group (-C(=O)R)

By systematically applying these derivatization strategies, researchers can generate diverse libraries of novel compounds based on the (S)-2-(isochroman-1-yl)ethanol scaffold. This exploration of new chemical space is essential for discovering molecules with improved properties and novel applications in fields such as medicine and materials science.

Q & A

Q. How should researchers manage conflicting data on the compound’s stability under oxidative conditions?

  • Methodology :
  • Accelerated stability studies : Expose samples to controlled O₂ levels and UV light, monitoring degradation via UPLC-QTOF .
  • Radical scavenger testing : Add antioxidants (e.g., BHT) to reaction mixtures to assess stabilization efficacy .

Data and Collaboration

Q. What frameworks support collaborative research on isochroman derivatives?

  • Methodology :
  • Standardized nomenclature : Use IUPAC names and CAS registry numbers to avoid ambiguity in cross-institutional studies .
  • Data repositories : Deposit spectral and crystallographic data in PubChem or NIST WebBook for peer validation .

Q. How can researchers balance open-data initiatives with privacy in pharmacological studies?

  • Methodology :
  • De-identification : Anonymize human subject data using cryptographic hashing before sharing .
  • Controlled access : Use platforms like BIH QUEST Center’s guidelines for ethical data distribution in health research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.